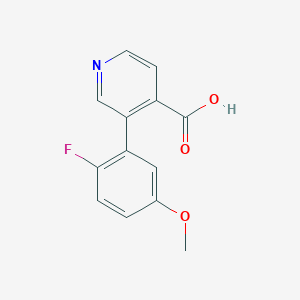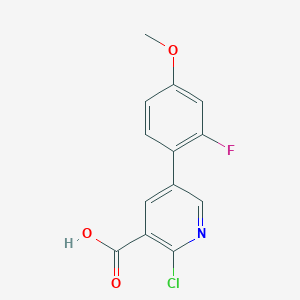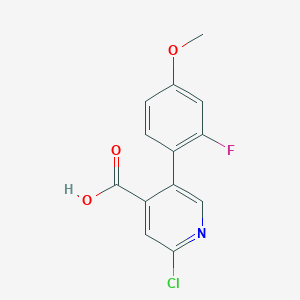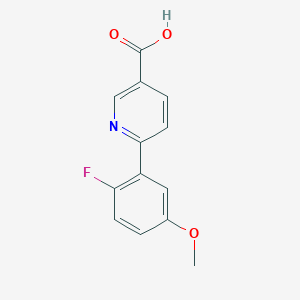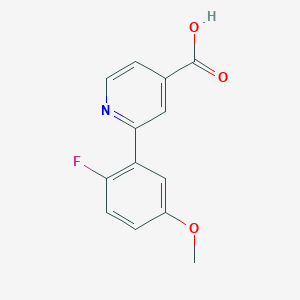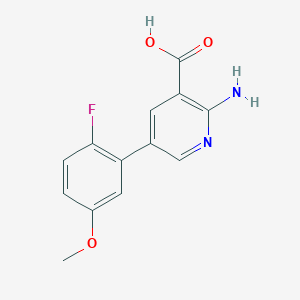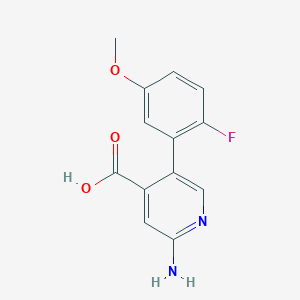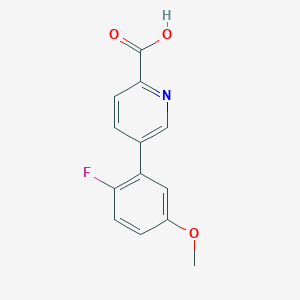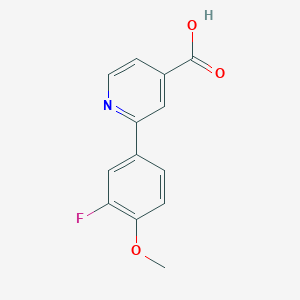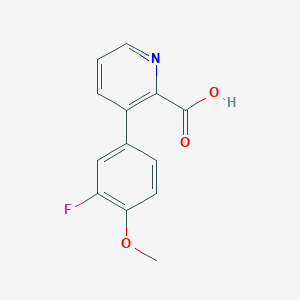
3-(3-Fluoro-4-methoxyphenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-4-methoxyphenyl)picolinic acid is a chemical compound with the molecular formula C13H10FNO3 and a molecular weight of 247.22 g/mol . It belongs to the class of picolinic acid derivatives, which are organic compounds containing picoline and carboxylic acid functional groups.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)picolinic acid has several scientific research applications, including:
Medicinal Chemistry: It is used in drug discovery and development due to its potential pharmacological properties, such as neuroprotective and antitumor effects.
Neuroscience: The compound’s neuroprotective properties make it a candidate for studying neurodegenerative diseases and developing therapeutic agents.
Catalysis: It is used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: The compound’s unique chemical structure makes it useful in the development of new materials with specific properties.
Preparation Methods
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)picolinic acid can be achieved through various methods. One common approach involves the reaction of picolinic acid with 3-fluoro-4-methoxyaniline in the presence of a suitable condensing agent, such as EDCI or DCC. The reaction conditions typically include a solvent like methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-(3-Fluoro-4-methoxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)picolinic acid involves its interaction with molecular targets and pathways. As a picolinic acid derivative, it may interact with zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding, inhibiting the function of these proteins, which are involved in various cellular processes, including viral replication and cell homeostasis . The compound’s neuroprotective and antitumor effects are likely mediated through these interactions.
Comparison with Similar Compounds
3-(3-Fluoro-4-methoxyphenyl)picolinic acid can be compared with other similar compounds, such as:
3-Fluoro-4-methoxyphenylacetic acid: This compound has a similar structure but lacks the picolinic acid moiety.
6-(4-Fluoro-3-methoxyphenyl)picolinic acid: This compound has a similar structure but with the fluorine and methoxy groups positioned differently on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the picolinic acid and 3-fluoro-4-methoxyphenyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-11-5-4-8(7-10(11)14)9-3-2-6-15-12(9)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQROCXRITZMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
